N-Fructosylamphotericin B

Description

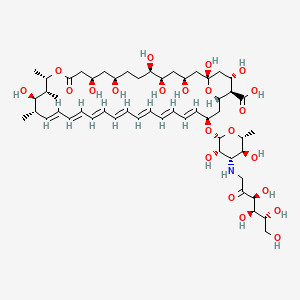

N-Fructosylamphotericin B (specifically referred to as N-methyl-N-D-fructopyranosylamphotericin B methyl ester, MFAME) is a semi-synthetic derivative of amphotericin B (AmB), a polyene macrolide antifungal agent. Designed to reduce the systemic toxicity of AmB while retaining its potent antifungal activity, MFAME incorporates a fructopyranosyl group and methyl ester modifications at the amino sugar moiety of AmB . Early studies demonstrated that this structural alteration significantly lowers hemolytic and nephrotoxic effects compared to the parent compound, making it a promising candidate for systemic antifungal therapy . Preclinical evaluations have highlighted its comparable in vitro antifungal efficacy to AmB, with enhanced stability in liposomal formulations .

Properties

CAS No. |

78107-92-3 |

|---|---|

Molecular Formula |

C53H83NO22 |

Molecular Weight |

1086.2 g/mol |

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-52-50(69)45(47(66)32(4)74-52)54-27-40(62)48(67)49(68)41(63)28-55)24-42-44(51(70)71)39(61)26-53(72,76-42)25-35(58)22-38(60)37(59)20-19-33(56)21-34(57)23-43(64)73-31(3)30(2)46(29)65/h5-18,29-39,41-42,44-50,52,54-61,63,65-69,72H,19-28H2,1-4H3,(H,70,71)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,41+,42-,44+,45-,46+,47+,48+,49+,50-,52-,53+/m0/s1 |

InChI Key |

LCPVUNFJQJJSDB-WGPHWJRQSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C(C(CO)O)O)O)O |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC(=O)C(C(C(CO)O)O)O)O |

Synonyms |

N-fructosyl-amphotericin B N-fructosylamphotericin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Amphotericin B (AmB)

AmB, the parent compound, binds to ergosterol in fungal cell membranes, forming pores that lead to cell death. However, its affinity for cholesterol in human cell membranes contributes to dose-limiting toxicities, including hemolysis and nephrotoxicity.

Liposomal Amphotericin B (L-AmB)

Liposomal encapsulation reduces AmB’s toxicity by preferentially delivering the drug to fungal cells. L-AmB (e.g., AmBisome®) exhibits a larger volume of distribution and lower renal toxicity than conventional AmB.

MFAME

MFAME’s fructosyl and methyl ester modifications sterically hinder interactions with cholesterol, reducing hemolytic activity by ~60% compared to AmB . Its antifungal mechanism remains ergosterol-dependent, with minimal structural interference to pore-forming activity.

Comparative Efficacy and Toxicity Data

Table 1: In Vitro and Preclinical Comparison of AmB Derivatives

| Compound | MIC90 (μg/mL)<sup>a</sup> | Hemolytic Activity (% RBC lysis at 10 μg/mL) | Nephrotoxicity (Serum Creatinine, mg/dL)<sup>b</sup> |

|---|---|---|---|

| Amphotericin B | 0.5–1.0 | 95–100% | 2.8–3.5 |

| Liposomal AmB | 0.5–1.0 | 10–15% | 1.2–1.5 |

| MFAME | 0.5–1.0 | 35–40% | 0.8–1.0 |

<sup>a</sup> MIC90 against Candida albicans .

<sup>b</sup> Measured in murine models after 7-day treatment .

Pharmacokinetic and Stability Profiles

- AmB : Short plasma half-life (~24 hrs), rapid renal clearance, and temperature-dependent aggregation limit its utility.

- MFAME : Enhanced solubility and stability in liposomal formulations, with a plasma half-life of ~48 hrs in rodent studies. Antioxidants (e.g., ascorbic acid) further potentiate its antifungal activity by reducing oxidative degradation .

Q & A

Basic: How should researchers design experiments to assess the antifungal efficacy of N-Fructosylamphotericin B?

Methodological Answer:

Begin with in vitro susceptibility testing (e.g., CLSI M27/M38 protocols) against reference fungal strains, using amphotericin B as a comparator. For in vivo models, employ immunocompromised murine candidiasis or aspergillosis models, ensuring adherence to NIH guidelines for preclinical reporting (e.g., sample size justification, blinding, and randomization) . Include control groups (vehicle, positive/negative controls) and define endpoints (e.g., fungal burden reduction, survival rates). Use ANOVA with post-hoc Tukey tests for dose-response analysis . For reproducibility, document experimental conditions rigorously, including solvent systems, temperature, and inoculation methods, as per Beilstein Journal’s experimental section guidelines .

Basic: What analytical methods are critical for characterizing this compound’s physicochemical properties?

Methodological Answer:

Combine HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95%) and LC-MS (ESI+) for molecular weight confirmation . Use NMR (1H/13C, 2D-COSY) to verify fructosyl conjugation sites and assess stereochemical integrity. Stability studies under accelerated conditions (40°C/75% RH) should employ USP dissolution apparatus to monitor degradation products. Replicate analyses across three independent batches to ensure consistency, following FDA draft guidance on liposomal formulations .

Basic: How can researchers investigate the mechanism of action of this compound?

Methodological Answer:

Use fluorescent probes (e.g., dihydrorhodamine 123) to quantify oxidative stress in fungal cells post-treatment. Compare membrane ergosterol binding affinity via isothermal titration calorimetry (ITC) against native amphotericin B. For genomic insights, perform RNA-seq on treated Candida albicans to identify dysregulated pathways (e.g., ergosterol biosynthesis, oxidative stress response). Validate findings with CRISPR-Cas9 knockout strains. Ensure statistical rigor by applying Benjamini-Hochberg correction for false discovery rate (FDR < 0.05) in transcriptomic data .

Advanced: How should researchers resolve contradictions in pharmacokinetic data for this compound across preclinical studies?

Methodological Answer:

Conduct a meta-analysis of existing PK studies, stratifying by model species (e.g., murine vs. primate), administration routes, and formulation variants (liposomal vs. free). Use mixed-effects models to account for inter-study variability . Identify confounders (e.g., protein binding differences, renal clearance rates) via sensitivity analysis. Validate hypotheses through crossover studies in a single species with controlled variables (e.g., diet, age). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine follow-up experiments .

Advanced: What statistical approaches are optimal for analyzing synergistic combinations of this compound with other antifungals?

Methodological Answer:

Employ the Chou-Talalay combination index (CI) method, using CalcuSyn software to quantify synergy (CI < 1). Design a fractional inhibitory concentration (FIC) checkerboard assay with 8×8 dose matrices. For high-dimensional data, apply LASSO regression to identify predictors of synergy (e.g., fungal strain genotype, drug ratio) while avoiding overfitting . Control for multiple comparisons in omics datasets (e.g., proteomic profiling of treated biofilms) using hierarchical clustering and FDR-adjusted p-values .

Advanced: How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

Methodological Answer:

Implement a Design of Experiments (DOE) approach, varying reaction parameters (temperature, pH, fructose:amphotericin molar ratio) to identify optimal conditions. Use response surface methodology (RSM) to model interactions between variables. Characterize intermediates via FTIR and MALDI-TOF to track conjugation efficiency. For scale-up, adhere to ICH Q11 guidelines, ensuring critical quality attributes (CQAs) like particle size (DLS) and zeta potential are monitored. Include stability-indicating assays (e.g., forced degradation under acidic/alkaline conditions) in batch records .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.